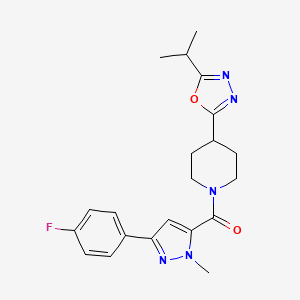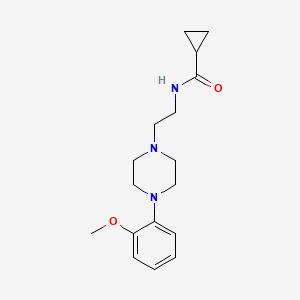
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide” is a compound that has been studied for its potential therapeutic applications. It has been found to have affinity for alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors (GPCRs). These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds with similar structures have been synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The molecular structure of this compound is complex, and its analysis would involve techniques such as in silico docking and molecular dynamics simulations .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide, also known as N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}cyclopropanecarboxamide:
Neuropharmacology: Serotonin Receptor Modulation
This compound has been studied for its binding affinity to serotonin receptors, particularly the 5-HT1A receptor. It has shown potential as a selective ligand, which could be useful in the development of treatments for various central nervous system disorders, including depression and anxiety . The high selectivity and binding affinity make it a promising candidate for further research in neuropharmacology.
Adrenergic Receptor Antagonism
Research has indicated that derivatives of this compound can act as antagonists to alpha1-adrenergic receptors. These receptors are involved in numerous physiological processes, including the regulation of blood pressure and smooth muscle contraction. The compound’s ability to bind to these receptors suggests potential applications in treating conditions like hypertension and benign prostatic hyperplasia .
Drug Design and Development
The structural features of this compound, particularly the piperazine moiety, make it a valuable scaffold in drug design. It has been used in the synthesis of various derivatives aimed at improving pharmacokinetic profiles and enhancing therapeutic efficacy. This versatility in chemical modifications allows for the exploration of new therapeutic agents targeting different biological pathways .
Molecular Docking and Simulation Studies
In silico studies, including molecular docking and dynamics simulations, have utilized this compound to predict its interaction with various biological targets. These computational approaches help in understanding the binding mechanisms and optimizing the compound’s structure for better activity and selectivity. Such studies are crucial for advancing drug discovery and development processes .
Blood-Brain Barrier Penetration
The compound’s ability to cross the blood-brain barrier has been a significant focus of research. This property is essential for developing drugs that target central nervous system disorders. Studies have shown that modifications to the compound can enhance its permeability, making it a potential candidate for treating neurological diseases .
Therapeutic Potential in Cardiovascular Diseases
Given its interaction with adrenergic receptors, this compound has been explored for its therapeutic potential in cardiovascular diseases. By modulating these receptors, it could help manage conditions such as cardiac arrhythmias and heart failure. The compound’s efficacy in preclinical models supports its potential use in cardiovascular therapy .
Psychiatric Disorder Treatments
The compound’s affinity for serotonin and adrenergic receptors also makes it a candidate for treating psychiatric disorders. Its role in modulating neurotransmitter systems can be leveraged to develop new treatments for conditions like schizophrenia and bipolar disorder. Ongoing research aims to optimize its therapeutic profile for these applications .
Pharmacokinetic and ADME Studies
Extensive research has been conducted on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Understanding these pharmacokinetic parameters is crucial for developing safe and effective drugs. Studies have shown that the compound has favorable ADME profiles, which supports its potential as a drug candidate .
作用機序
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them . The binding affinity of this compound for alpha1-adrenergic receptors is in the range from 22 nM to 250 nM .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can influence the contraction of smooth muscles in various parts of the body, affecting conditions such as hypertension, cardiac arrhythmias, and asthma .
将来の方向性
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-5-3-2-4-15(16)20-12-10-19(11-13-20)9-8-18-17(21)14-6-7-14/h2-5,14H,6-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKNSMJRXEIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2512733.png)
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2512734.png)
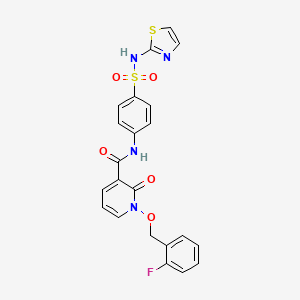
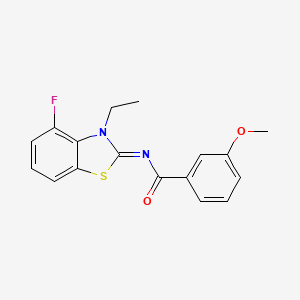
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2512738.png)
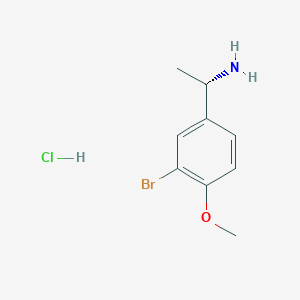
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2512741.png)

![4-(4-methoxyphenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2512743.png)
![1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol](/img/structure/B2512745.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)
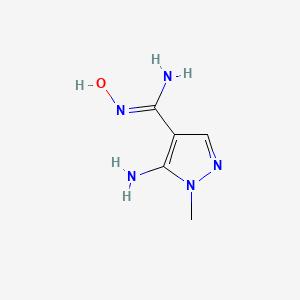
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2512753.png)
